Cas no 41849-35-8 (10-hydroxy aconitine)

10-hydroxy aconitine structure
10-hydroxy aconitine structure
Product Name:10-hydroxy aconitine
CAS No:41849-35-8
Molecular Formula:C34H47NO12
Molecular Weight:661.7365
CID:2016684
PubChem ID:78358522

10-hydroxy aconitine Properties

Names and Identifiers

    • (?)-(A-b)-8beta-acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy-1alpha,6alpha,16beta,18-tetramethoxyaconitane
    • 10-OH-aconitine
    • aconifine
    • 10-Hydroxy aconitine
    • 8beta-Acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy-1alpha,6alpha,16beta-trimethoxy-4beta-(methoxymethylene)aconitane
    • Nagarine
    • Nagarine (C34 alkaloid)
    • [(1R,2S,3S,4R,5S,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-Acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18
    • CID 138399546
    • STL578237
    • [(1R,2S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-tr
    • 41849-35-8
    • CHEMBL2062833
    • [(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
    • 10-Hydroxyaconitine
    • Q27105662
    • C08655
    • Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, 8-acetate 14-benzoate, (1-alpha,3-alpha,6-alpha,14-alpha,15-alpha,16-beta)-
    • SCHEMBL2426944
    • CHEBI:2429
    • 20-ethyl-3,10,13,15alpha-tetrahydroxy-1alpha,6alpha,16beta-trimethoxy-4-(methoxymethyl)aconitane-8,14alpha-diyl 8-acetate 14-benzoate
    • akonifine
    • 8beta-Acetoxy-14alpha-benzoyloxy-N-ethyl-3alpha,10beta,13beta,15alpha-tetrahydroxy- 1alpha,6alpha,16beta-trimethoxy-4beta-(methoxymethylene)aconitane
    • [(1R,2S,3S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
    • AKOS030501776
    • Aconifine
    • InChIKey: GMSKTJVHWUUOMY-GZONWRODSA-N
    • Inchi: 1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22?,23?,24?,25-,26+,27?,28+,30+,31-,32+,33-,34+/m1/s1
    • SMILES: O([H])[C@@]12C([H])([H])[C@@]3([C@]([H])([C@@]([H])([C@@](C1([H])C3([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)([C@@]1([H])C([H])(C3([H])[C@@]4(C([H])([H])OC([H])([H])[H])[C@@]([H])(C([H])([H])[C@@]([H])([C@@]23[C@]1([H])N(C([H])([H])C([H])([H])[H])C4([H])[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC(C([H])([H])[H])=O)O[H])OC([H])([H])[H])O[H]

Computed Properties

  • Exact Mass: 661.309826g/mol
  • Surface Charge: 0
  • XLogP3: -0.8
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 13
  • Rotatable Bond Count: 11
  • Monoisotopic Mass: 661.309826g/mol
  • Monoisotopic Mass: 661.309826g/mol
  • Topological Polar Surface Area: 174Ų
  • Heavy Atom Count: 47
  • Complexity: 1260
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 15
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 661.7

Experimental Properties

  • LogP: -0.29910
  • PSA: 173.68000
  • Refractive Index: 1.626
  • Boiling Point: 745.2°C at 760 mmHg
  • Melting Point: 198-200 ºC
  • Vapor Pressure: 0.0±2.6 mmHg at 25°C
  • Flash Point: 404.5°C
  • Solubility: Very slightly soluble (0.59 g/l) (25 º C),
  • Color/Form: Powder
  • Density: 1.42±0.1 g/cm3 (20 ºC 760 Torr),

10-hydroxy aconitine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Chengdu Biopurify Phytochemicals Ltd
BP3012-10mg
10-hydroxy aconitine
41849-35-8 98%
10mg
$260 2021-12-27
TargetMol Chemicals
TN1971-1 mg
Nagarine
41849-35-8 98%
1mg
¥ 1,841
TRC
H750085-1mg
10-Hydroxy Aconitine
41849-35-8
1mg
$207.00 2023-05-18
AN HUI ZE SHENG Technology Co., Ltd.
TN1971-1mg
(3R,4R,6S,6aR,7S,7aS,8R,9R,10S,11S,11aS,12R,12aR,13R,14R)-11a-acetoxy-1-ethyl-4,7,9,11-tetrahydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate
41849-35-8 98%
1mg
¥1841.00 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H934828-5mg
10-Hydroxy aconitine
41849-35-8 ≥98%
5mg
¥8,892.00
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY232634-10mg
10-Hydroxy aconitine
41849-35-8 96%
10mg
¥3390.0 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1971-1 mg
Nagarine
41849-35-8
1mg
¥1841.00 2022-12-12
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R095418-5mg
10-hydroxy aconitine
41849-35-8 98%
5mg
¥5700 2023-09-09

10-hydroxy aconitine Related Literature

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Amadis Chemical Company Limited
(CAS:41849-35-8)10-hydroxy aconitine
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Purity:99%
Quantity:10mg
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